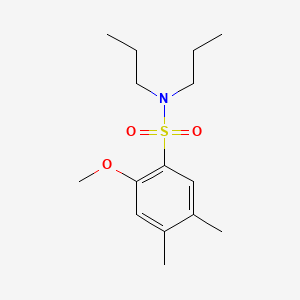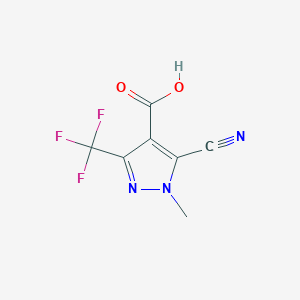
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps:
-
Condensation Reaction: : The initial step involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for about 5 hours. This step yields an intermediate with a high yield of approximately 93.7% .
-
Acylation: : The intermediate undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid scavenger. This reaction is carried out at room temperature, resulting in a yield of 78.6% .
-
Cyclization: : The acylated intermediate is then cyclized in a mixed solvent of methanol and water, producing the desired pyrazole compound with a yield of 74.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Key factors include the use of cost-effective raw materials, efficient reaction conditions, and scalable processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
-
Cyclization: : The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or amines are commonly used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid has diverse applications in scientific research:
-
Chemistry: : It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery and development.
-
Biology: : The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
-
Industry: : The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides, and in materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the cyano group, affecting its reactivity and biological activity.
5-Cyano-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the methyl group, which influences its solubility and interaction with biological targets.
Uniqueness
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyano, methyl, and trifluoromethyl groups enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c1-13-3(2-11)4(6(14)15)5(12-13)7(8,9)10/h1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGZEYUHMXRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
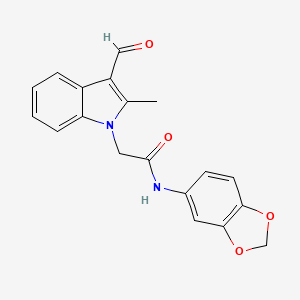
![8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2506543.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2506545.png)
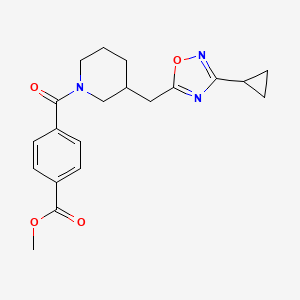
![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)
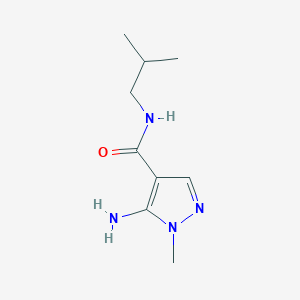
![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)
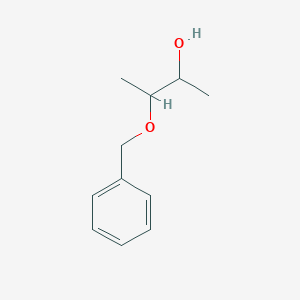

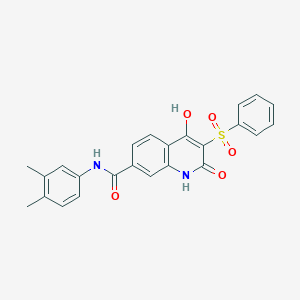
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)
